6-Methoxybenzo[d]isoxazole-3-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6N2O2 |
|---|---|
Molecular Weight |
174.16 g/mol |
IUPAC Name |
6-methoxy-1,2-benzoxazole-3-carbonitrile |
InChI |
InChI=1S/C9H6N2O2/c1-12-6-2-3-7-8(5-10)11-13-9(7)4-6/h2-4H,1H3 |
InChI Key |
YQGHEXINBZXPLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NO2)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 6 Methoxybenzo D Isoxazole 3 Carbonitrile and Analogues
Established Synthetic Pathways for the Benzo[d]isoxazole Core
The formation of the benzo[d]isoxazole scaffold is a critical step in the synthesis of the target molecule. Various classical and modern synthetic methods have been developed for the construction of the isoxazole (B147169) ring, which can be adapted and applied to the fused bicyclic system of benzo[d]isoxazole.
Classic Cyclization Reactions for Isoxazole Ring Formation
The synthesis of the isoxazole ring, the core of the benzo[d]isoxazole system, is often achieved through [3+2] cycloaddition reactions between a nitrile oxide and an alkyne. This method is a versatile and widely used approach for constructing the five-membered heterocyclic ring. The reaction involves the in situ generation of a nitrile oxide, which then readily undergoes cycloaddition with a suitable dipolarophile, such as an alkyne, to yield the desired isoxazole.
Another classical approach involves the reaction of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound or its equivalent. This condensation reaction proceeds via the formation of an oxime, which then undergoes cyclization and dehydration to afford the isoxazole ring. Variations of this method, including the use of α,β-unsaturated ketones and aldehydes, have also been employed.
Electrophilic cyclization of 2-alkyn-1-one O-methyl oximes represents another powerful strategy for the synthesis of highly substituted isoxazoles. This method typically involves the use of an electrophilic halogen source, such as iodine monochloride (ICl), to induce cyclization, leading to the formation of 4-haloisoxazoles which can be further functionalized.
| Reaction Type | Reactants | Key Features | Reference |
| [3+2] Cycloaddition | Nitrile Oxide + Alkyne | High regioselectivity, versatile for various substituents. | Not specified |
| Condensation | Hydroxylamine + 1,3-Dicarbonyl | Forms oxime intermediate, followed by cyclization. | Not specified |
| Electrophilic Cyclization | 2-Alkyn-1-one O-methyl oxime + Electrophile (e.g., ICl) | Yields 4-haloisoxazoles, allowing for further functionalization. | Not specified |
Strategies for ortho-Nitrophenylacetonitrile Derivatives in Benzo[d]isoxazole Synthesis
A key strategy for the synthesis of the benzo[d]isoxazole core, particularly for 3-substituted derivatives, involves the cyclization of ortho-nitrophenylacetonitrile derivatives. This approach is advantageous as the nitrile group can either be the desired C-3 substituent or a precursor to it.
The base-mediated cyclization of o-nitrophenylacetonitriles is a common method. In this reaction, a base is used to deprotonate the α-carbon of the acetonitrile, generating a carbanion. This carbanion then attacks the nitro group, leading to a cyclization cascade that ultimately forms the benzo[d]isoxazole ring. The choice of base and reaction conditions can influence the yield and purity of the product.
Approaches to Introduce the Carbonitrile Functionality at C-3
The introduction of the carbonitrile group at the C-3 position of the benzo[d]isoxazole ring is a crucial step in the synthesis of the target molecule. This can be achieved through direct cyanation of a pre-formed benzo[d]isoxazole or by the transformation of a suitable precursor group at the C-3 position.
Direct Cyanation Methods
Direct C-H cyanation of heteroaromatic compounds has emerged as a powerful tool in organic synthesis. For the synthesis of 3-cyanobenzo[d]isoxazole, direct cyanation of the benzo[d]isoxazole ring at the C-3 position would be an ideal and atom-economical approach. This can potentially be achieved using various cyanating agents, often in the presence of a transition metal catalyst. Methods for the direct cyanation of arenes and other heterocyclic systems often employ reagents like trimethylsilyl cyanide (TMSCN) or potassium ferrocyanide (K4[Fe(CN)6]). The reactivity of the C-3 position of the benzo[d]isoxazole ring towards electrophilic or radical cyanation would be a key factor in the success of this approach.
Precursor Transformations to Carbonitrile
An alternative and often more reliable strategy for introducing the carbonitrile group at C-3 is through the transformation of a precursor functional group. A common and effective method involves the dehydration of a primary amide.
Dehydration of Benzo[d]isoxazole-3-carboxamide: The synthesis of benzo[d]isoxazole-3-carboxylic acid has been reported, and this can be readily converted to the corresponding primary amide, benzo[d]isoxazole-3-carboxamide, using standard amidation procedures. frontiersin.org This amide can then be dehydrated to the desired 3-carbonitrile using a variety of dehydrating agents. Common reagents for this transformation include phosphorus pentoxide (P2O5), phosphoryl chloride (POCl3), thionyl chloride (SOCl2), and cyanuric chloride. stackexchange.com The reaction conditions for this dehydration step need to be carefully optimized to avoid degradation of the benzo[d]isoxazole ring.
Sandmeyer Reaction: Another potential route involves the Sandmeyer reaction. tamu.eduresearchgate.netresearchgate.net This would require the synthesis of 3-aminobenzo[d]isoxazole as a precursor. The amino group can then be diazotized with nitrous acid to form a diazonium salt, which is subsequently treated with a copper(I) cyanide to introduce the carbonitrile group at the C-3 position. This method offers a classic and reliable way to introduce a nitrile group onto an aromatic or heteroaromatic ring.
| Precursor | Reagents | Reaction Type |
| Benzo[d]isoxazole-3-carboxamide | P2O5, POCl3, SOCl2, or cyanuric chloride | Dehydration |
| 3-Aminobenzo[d]isoxazole | 1. NaNO2, HCl; 2. CuCN | Sandmeyer Reaction |
Regioselective Introduction of the Methoxy (B1213986) Group at C-6
The final key structural feature of the target molecule is the methoxy group at the C-6 position of the benzo[d]isoxazole ring. The introduction of this group must be regioselective to avoid the formation of unwanted isomers.
One common strategy for achieving regioselectivity in the functionalization of aromatic rings is through electrophilic aromatic substitution, where the directing effects of existing substituents guide the position of the incoming group. If the benzo[d]isoxazole core is synthesized from a precursor that already contains a directing group, this can be exploited to introduce the methoxy group at the desired position.
Alternatively, a two-step approach involving regioselective halogenation followed by nucleophilic substitution can be employed. The benzo[d]isoxazole ring can be selectively halogenated, for example, brominated, at a specific position. The resulting halo-substituted benzo[d]isoxazole can then be subjected to a nucleophilic substitution reaction with a methoxide (B1231860) source, such as sodium methoxide, to introduce the methoxy group. Palladium-catalyzed cross-coupling reactions could also be utilized for this transformation.
Another approach is to start with a precursor that already contains the methoxy group at the desired position. For example, the synthesis could begin with a substituted phenol (B47542), such as 4-methoxy-2-nitrophenol, which can then be elaborated to form the benzo[d]isoxazole ring with the methoxy group pre-installed at the correct position.
| Strategy | Description |
| Electrophilic Aromatic Substitution | Utilizes directing effects of existing substituents to guide the methoxy group to the C-6 position. |
| Halogenation-Methoxylation | Regioselective halogenation of the benzo[d]isoxazole ring followed by nucleophilic substitution with a methoxide source. |
| Precursor with Methoxy Group | Starting the synthesis with a precursor that already contains the methoxy group at the desired position. |
Synthesis of Structurally Related Isoxazole-Fused Heterocyclic Systems
The fusion of the isoxazole ring with other heterocyclic systems leads to novel molecular architectures with diverse biological activities. The synthesis of these fused systems often involves intramolecular cyclization or multicomponent reactions.
Isoxazole Derivatives with Fused Benzothiazole (B30560) Moieties
The synthesis of isoxazole derivatives fused with benzothiazole moieties has been explored for the development of new therapeutic agents. A series of isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine have been synthesized and evaluated for their cytotoxic activities. nih.govchim.it The synthetic approach typically involves the reaction of a substituted benzothiazole precursor with a suitable isoxazole-containing fragment.
Isoxazolo[4,5-b]pyridine Derivatives
Isoxazolo[4,5-b]pyridines are a class of fused heterocycles that have garnered interest due to their potential biological activities. google.com Several synthetic strategies have been developed for their construction. One common approach involves the annulation of an isoxazole ring onto a pre-existing pyridine core. google.comnih.gov This can be achieved through intramolecular nucleophilic substitution of a nitro group in appropriately substituted 2-chloro-3-nitropyridines. google.comgoogle.com
Alternatively, the pyridine ring can be constructed onto a functionalized isoxazole precursor. google.comnih.gov For instance, the reaction of 4-amino-5-benzoylisoxazoles with ketones or 1,3-dicarbonyl compounds can lead to the formation of the isoxazolo[4,5-b]pyridine system. google.com A microreview has summarized recent advances in the synthesis of this heterocyclic core, highlighting various synthetic routes.
| Fused System | Synthetic Approach | Key Precursors |
| Isoxazolo[4,5-b]pyridine | Annulation of isoxazole onto pyridine | 2-Chloro-3-nitropyridines |
| Isoxazolo[4,5-b]pyridine | Annulation of pyridine onto isoxazole | 4-Amino-5-benzoylisoxazoles |
Chemical Reactivity and Transformation Mechanisms of 6 Methoxybenzo D Isoxazole 3 Carbonitrile
Electrophilic Nature of the Benzo[d]isoxazole-3-carbonitrile System
The benzo[d]isoxazole-3-carbonitrile core possesses an inherent electrophilic character. This is accentuated in derivatives bearing strongly electron-withdrawing groups, such as nitro groups. For instance, studies on 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile have demonstrated its high electrophilicity, readily undergoing reactions with nucleophiles. nih.gov While the 6-methoxy derivative is expected to have a less pronounced electrophilic character due to the electron-donating nature of the methoxy (B1213986) group, the principles of reactivity remain relevant.
Nucleophilic aromatic substitution (SNAr) is a key reaction for electron-deficient aromatic systems. In the case of benzo[d]isoxazoles, the presence of activating groups, typically strong electron-withdrawing groups like nitro, is often necessary for SNAr to occur. Research on 4,6-dinitro-3-R-benzo[d]isoxazoles has shown that the nitro group at position 4 is regioselectively substituted by various nucleophiles. psu.edunih.gov
The carbonitrile group at the 3-position of the benzo[d]isoxazole ring is an electrophilic center and can undergo addition reactions. Studies on the related 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile have shown that this compound can undergo addition of methoxide (B1231860) to the cyano group. nih.gov This suggests that the carbonitrile moiety in 6-Methoxybenzo[d]isoxazole-3-carbonitrile could also be susceptible to nucleophilic attack, potentially leading to the formation of imidates or other derivatives upon reaction with suitable nucleophiles. The reactivity of the nitrile group can be a valuable tool for further functionalization of the molecule.
Reactivity of the Isoxazole (B147169) Ring
The isoxazole ring is a five-membered heterocycle containing a nitrogen-oxygen single bond, which is the weakest bond in the ring and a key site of reactivity.
Isoxazole rings can undergo cleavage under various conditions, most notably through reductive or base-catalyzed pathways. Reductive ring-opening of isoxazoles, for example using reagents like Mo(CO)₆ and water, can lead to the formation of β-aminoenones through the cleavage of the N-O bond. nih.gov In the context of drug metabolism, the reductive isoxazole ring opening of the anticoagulant razaxaban, a 1,2-benzisoxazole (B1199462) derivative, has been identified as a major metabolic pathway. orgsyn.org
Furthermore, the stability of the isoxazole ring can be pH-dependent. For instance, the isoxazole ring in the drug leflunomide (B1674699) is susceptible to base-catalyzed ring opening. core.ac.uk It is plausible that this compound could undergo similar ring-opening reactions under basic or reductive conditions, providing a pathway to other heterocyclic or open-chain structures.
Isoxazoles can participate as dienes or dienophiles in cycloaddition reactions, although this is less common than for other heterocyclic systems. More prevalent is the synthesis of the isoxazole ring itself via [3+2] cycloaddition reactions between a nitrile oxide and an alkyne or alkene. nanobioletters.comorganic-chemistry.orgbeilstein-journals.org While there is limited specific information on the participation of pre-formed benzo[d]isoxazoles in cycloaddition reactions, the double bonds within the heterocyclic and fused benzene (B151609) rings could potentially react with highly reactive dienophiles or dipoles under specific conditions.
Reactivity of the Methoxy Group and its Influence on Electronic Properties
The methoxy group at the 6-position is a strong electron-donating group through resonance, significantly influencing the electronic properties of the entire molecule. This has several consequences for the reactivity of this compound.
The electron-donating nature of the methoxy group increases the electron density of the benzene ring, making it more susceptible to electrophilic aromatic substitution (SEAr) reactions, such as nitration or halogenation. The directing effect of the methoxy group would favor substitution at the positions ortho and para to it (positions 5 and 7, with position 7 being sterically less hindered).
Conversely, as mentioned in section 3.1.1, the methoxy group deactivates the benzene ring towards nucleophilic aromatic substitution. The increased electron density makes the ring less attractive to incoming nucleophiles. This effect is in direct opposition to the activating effect of strongly electron-withdrawing groups like the nitro groups found in other studied benzo[d]isoxazole derivatives. nih.govpsu.edunih.gov
The methoxy group itself can also be a site of reaction, for example, ether cleavage under harsh acidic conditions (e.g., with HBr or HI) to yield the corresponding 6-hydroxy derivative.
Mechanistic Investigations of Reaction Pathways
Mechanistic studies on 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile have revealed a versatile electrophilic character, particularly in its reactions with nucleophiles such as methoxide ions. nih.gov These investigations are crucial for understanding the reaction pathways and for comparing its reactivity to other well-known electrophilic aromatic compounds.
Kinetic investigations of the reaction between 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile and methoxide ion have been conducted in methanol (B129727) and a 20:80 (v/v) methanol-dimethyl sulfoxide (B87167) (MeOH-Me2SO) mixture. nih.gov These studies, often performed using stopped-flow techniques, allow for the determination of rate and equilibrium constants for the formation of reaction intermediates. nih.govpsu.edu
In methanol, the interaction with methoxide is characterized by a rapid initial reaction followed by a slower, thermodynamically favored transformation. nih.gov The electrophilicity of 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile has been quantified and compared to other nitro-activated aromatic compounds. nih.govpsu.edu Its pKa value for Meisenheimer complex formation in methanol is 13.50, indicating an electrophilicity comparable to that of 1,3,6,8-tetranitronaphthalene and 4-nitrobenzofuroxan. nih.gov This is a significant increase in electrophilicity compared to 1,3,5-trinitrobenzene (B165232) (TNB), a common reference compound in the study of σ-complex chemistry. nih.govpsu.edu
The solvent has a notable effect on the reaction kinetics. The equilibrium constants for σ-complex formation with the methoxide ion are known to increase significantly when moving from pure methanol to an 80% Me2SO mixture. psu.edu
Interactive Data Table: Kinetic and Thermodynamic Data for the Reaction of 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile with Methoxide in Methanol
| Parameter | Value | Description |
| pKa | 13.50 | A measure of the electrophilicity of the compound in methanol, related to the stability of the formed Meisenheimer adduct. nih.gov |
The reaction of 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile with methoxide proceeds through identifiable intermediates. The initial, rapid step is the addition of a methoxide ion to the unsubstituted 7-carbon of the benzisoxazole ring. nih.gov This results in the formation of a monomethoxyl σ-adduct, also known as a Meisenheimer complex. nih.govpsu.edu
This initial adduct is not the final product of the reaction. It undergoes a subsequent, slower transformation. This second step involves the addition of a methoxide ion to the cyano group attached to the isoxazole ring. nih.govpsu.edu This leads to the formation of a dinitroimidate, which is the thermodynamically more stable product. nih.govpsu.edu
In a solvent mixture of 80% Me2SO, the reaction proceeds similarly with the initial formation of the σ-adduct at the 7-position. However, in this solvent system, the anionic intermediate can undergo further reaction with another methoxide molecule at the cyano group, resulting in a dianionic species. nih.gov
The formation of these intermediates highlights the multifaceted electrophilic nature of 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile, which is susceptible to nucleophilic attack at both the aromatic ring and the cyano group. nih.gov The presence of the isoxazole moiety appears to influence the relative reactivity of the 5- and 7-positions of the dinitrophenyl ring. psu.edu
Interactive Data Table: Identified Intermediates in the Reaction with Methoxide
| Intermediate | Description | Conditions |
| Monomethoxyl σ-adduct (Meisenheimer complex) | Formed by the addition of one methoxide ion to the C-7 position of the aromatic ring. nih.govpsu.edu | Methanol and 20:80 (v/v) MeOH-Me2SO mixture. nih.gov |
| Dinitroimidate | Formed by the subsequent addition of a methoxide ion to the cyano group. nih.govpsu.edu | Methanol. nih.gov |
| Dianion | Formed by the addition of a second methoxide molecule to the cyano group of the initial σ-adduct. nih.gov | 80% Me2SO mixture. nih.gov |
Derivatization and Structural Modification Strategies for 6 Methoxybenzo D Isoxazole 3 Carbonitrile
Synthesis of Libraries of 6-Methoxybenzo[d]isoxazole-3-carbonitrile Analogues
The generation of chemical libraries from a core scaffold is a cornerstone of modern medicinal chemistry and materials science. For this compound, library synthesis can be achieved by systematically modifying its key positions. High-throughput synthesis and parallel synthesis are common methodologies employed to rapidly produce a large number of analogues.
Strategies for library development would involve:
Varying the Benzo Ring Substituents: Introducing a range of functional groups onto the benzene (B151609) ring via electrophilic substitution reactions (see section 4.2).
Transforming the Carbonitrile Group: Converting the nitrile into a variety of other functional groups such as amides, carboxylic acids, amines, or tetrazoles (see section 4.3).
Modifying the Methoxy (B1213986) Group: Demethylation to the corresponding phenol (B47542) allows for the introduction of various alkyl or aryl ethers, or ester groups.
These approaches allow for the fine-tuning of molecular properties such as solubility, electronic character, and steric profile.
Table 1: Hypothetical Library of this compound Analogues
| Compound ID | Modification Site | Resulting Functional Group | Potential Synthetic Route |
|---|---|---|---|
| A-01 | Benzo Ring (Position 5) | Nitro (-NO₂) | Nitration (HNO₃/H₂SO₄) |
| A-02 | Benzo Ring (Position 7) | Bromo (-Br) | Bromination (NBS) |
| A-03 | Carbonitrile Group | Carboxylic Acid (-COOH) | Acid or Base Hydrolysis |
| A-04 | Carbonitrile Group | Aminomethyl (-CH₂NH₂) | Reduction (LiAlH₄) |
| A-05 | Methoxy Group | Hydroxyl (-OH) | Demethylation (BBr₃) |
| A-06 | Carbonitrile Group | Amidine (-C(=NH)NH₂) | Reaction with Ammonia (B1221849) |
| A-07 | Benzo Ring (Position 5) | Chloro (-Cl) | Chlorination (NCS) |
| A-08 | Carbonitrile Group | Tetrazole | Reaction with Sodium Azide |
Functionalization of the Benzo Ring System
The benzene portion of the this compound scaffold is amenable to electrophilic aromatic substitution. The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents: the methoxy group and the fused isoxazole (B147169) ring. The 6-methoxy group is an activating, ortho-, para- directing group. This would primarily direct incoming electrophiles to the C5 and C7 positions. The isoxazole ring, being a heterocyclic system, generally exerts a deactivating, electron-withdrawing effect on the fused benzene ring.
Common functionalization reactions include:
Nitration: Treatment with a mixture of nitric acid and sulfuric acid would likely yield a mixture of 5-nitro and 7-nitro derivatives.
Halogenation: Reactions with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in an appropriate solvent can introduce bromine or chlorine atoms, primarily at the C5 or C7 positions. The synthesis of a 5-chloro-6-methoxybenzo[d]isoxazole derivative has been reported in the literature, confirming the viability of substitution at this position. nih.gov
Friedel-Crafts Acylation/Alkylation: These reactions could introduce acyl or alkyl groups, although the deactivating nature of the isoxazole ring might necessitate harsh reaction conditions or strong Lewis acid catalysts.
Table 2: Potential Products of Benzo Ring Functionalization
| Reagent(s) | Reaction Type | Major Product(s) |
|---|---|---|
| HNO₃, H₂SO₄ | Nitration | 6-Methoxy-5-nitrobenzo[d]isoxazole-3-carbonitrile and 6-Methoxy-7-nitrobenzo[d]isoxazole-3-carbonitrile |
| NBS, CCl₄ | Bromination | 5-Bromo-6-methoxybenzo[d]isoxazole-3-carbonitrile and 7-Bromo-6-methoxybenzo[d]isoxazole-3-carbonitrile |
Chemical Transformations of the Carbonitrile Group
The carbonitrile group is a versatile functional handle that can be converted into a wide array of other functionalities, significantly expanding the chemical space accessible from the parent molecule.
The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation that can be achieved under either acidic or basic conditions. chemistrysteps.com
Acid-Catalyzed Hydrolysis: Heating the nitrile under reflux with an aqueous acid, such as hydrochloric acid or sulfuric acid, will yield 6-methoxybenzo[d]isoxazole-3-carboxylic acid. commonorganicchemistry.comlibretexts.orglibretexts.org The reaction proceeds via the initial formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. chemistrysteps.com
Base-Catalyzed Hydrolysis: Refluxing the nitrile with an aqueous base, such as sodium hydroxide, initially forms the carboxylate salt. libretexts.org Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org
The nitrile group can be readily reduced to a primary amine, (6-methoxybenzo[d]isoxazol-3-yl)methanamine. This transformation introduces a basic center and a flexible linker, which can be valuable for further derivatization.
Common reducing agents for this conversion include:
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that effectively converts nitriles to primary amines upon reaction in an ethereal solvent like diethyl ether or THF, followed by an aqueous workup. chemguide.co.uklibretexts.org
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. chemguide.co.uk It is often considered a "greener" alternative to hydride reagents.
Diisopropylaminoborane: This reagent, often used with a catalytic amount of lithium borohydride, can reduce a variety of aromatic nitriles to their corresponding primary amines. nih.govorganic-chemistry.org
The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles, leading to the formation of imidates and amidines.
Imidate Formation (Pinner Reaction): The reaction of this compound with an alcohol (e.g., ethanol) under anhydrous acidic conditions (typically using dry HCl gas) yields the corresponding ethyl 6-methoxybenzo[d]isoxazole-3-carboximidate hydrochloride salt, also known as a Pinner salt. nrochemistry.comwikipedia.orgorganic-chemistry.org These imidate salts are themselves useful intermediates.
Amidine Formation: Amidines can be synthesized by the addition of ammonia or primary/secondary amines to the nitrile. This reaction can be facilitated in several ways, including the reaction of the corresponding Pinner salt with an amine. nrochemistry.comsemanticscholar.org Alternatively, direct addition of amines to nitriles can be promoted by various catalysts or reagents, such as ytterbium amides or trimethylaluminum. semanticscholar.orgorganic-chemistry.org
Modifications at the Isoxazole Ring
The isoxazole ring, while aromatic, possesses a relatively weak N-O bond, making it susceptible to ring-opening and rearrangement reactions under certain conditions. These transformations offer a pathway to fundamentally different heterocyclic or acyclic structures.
Reductive Cleavage: The N-O bond can be cleaved via catalytic hydrogenation, often leading to the formation of an enamino-ketone. This provides a route to different classes of compounds.
Photochemical Rearrangement: Upon UV irradiation, isoxazoles can undergo rearrangement. The weak N-O bond may cleave to form an azirine intermediate, which can then rearrange to form a more stable oxazole. wikipedia.org
Ring Transformation Reactions: Isoxazoles can undergo ring-opening in the presence of a base or other nucleophiles, followed by reaction with an electrophile to form new heterocyclic systems. For example, base-mediated ring-opening can generate a β-ketonitrile intermediate, which can be trapped to synthesize pyrans or furans. rsc.org Electrophilic agents can also induce ring-opening; for instance, reaction with an electrophilic fluorinating agent like Selectfluor can open the isoxazole ring to produce α-fluorocyanoketones. organic-chemistry.org
These ring modification strategies dramatically increase the structural diversity that can be accessed from the this compound core, enabling the exploration of novel chemical scaffolds.
Computational Chemistry and Molecular Modeling of 6 Methoxybenzo D Isoxazole 3 Carbonitrile and Its Derivatives
Quantum Chemical Characterization of Electronic Structure and Reactivity
Quantum chemical methods are pivotal in elucidating the electronic landscape of a molecule, which governs its reactivity and interactions. Key aspects of this characterization include the analysis of frontier molecular orbitals and the mapping of the electrostatic potential.
Frontier Molecular Orbital Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.
For derivatives of the parent isoxazole (B147169) ring, theoretical calculations have been employed to determine these energy levels. The introduction of different substituents can significantly modulate the HOMO and LUMO energies and, consequently, the HOMO-LUMO gap. nankai.edu.cnresearchgate.net For instance, in a series of donor-acceptor compounds featuring a carbazole (B46965) donor and a benzothiadiazole acceptor, the calculated HOMO-LUMO gaps ranged from 2.50 to 3.42 eV, which aligned well with experimental values. nankai.edu.cn The nature of the acceptor and the connecting π-bridge were found to be significant factors influencing these values. nankai.edu.cn
To illustrate the effect of substitution on the HOMO-LUMO gap, the following table presents calculated values for a series of benzothiazole (B30560) derivatives, which share structural similarities with benzisoxazoles.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Benzothiazole Derivative 1 | -5.80 | -2.14 | 3.66 |
| Benzothiazole Derivative 2 | -6.16 | -2.50 | 3.66 |
| Benzothiazole Derivative 3 | -5.95 | -2.35 | 3.60 |
| Benzothiazole Derivative 4 | -5.75 | -2.20 | 3.55 |
This table is illustrative and based on data for related heterocyclic systems. The values for 6-Methoxybenzo[d]isoxazole-3-carbonitrile would require specific quantum chemical calculations.
Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. trdizin.gov.tr The MEP map displays regions of negative potential (typically colored in shades of red and yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-deficient and prone to nucleophilic attack.
For isoxazole derivatives, MEP maps have been used to understand their interaction with biological targets. researchgate.net In a study of D-homo lactone androstane (B1237026) derivatives containing an isoxazole ring, the MEP map revealed a significant negative partial charge around the A,B-isoxazole moiety, indicating its potential to engage in hydrogen bonding. researchgate.net Similarly, for 2/3/4-chloro benzamide-spiro[benzo[b]thiophene-dioxolane] derivatives, negative potential regions were observed over the oxygen and nitrogen atoms, while positive potential regions were found over the oxygen and sulfur atoms. trdizin.gov.tr
In the case of this compound, the nitrogen and oxygen atoms of the isoxazole ring, the oxygen of the methoxy (B1213986) group, and the nitrogen of the carbonitrile group would be expected to be regions of high electron density (negative potential). Conversely, the hydrogen atoms of the methoxy group and the aromatic ring would likely exhibit positive potential. This distribution of electrostatic potential would be crucial in governing the molecule's intermolecular interactions, including those with biological receptors.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of a molecule are critical determinants of its biological activity. Conformational analysis and molecular dynamics (MD) simulations are computational techniques employed to explore the accessible conformations of a molecule and to simulate its motion over time.
For isoxazole-containing compounds, these methods have provided insights into their binding modes with various receptors. mdpi.com MD simulations, in particular, can reveal the stability of protein-ligand complexes and the key interactions that maintain the bound conformation. mdpi.comnih.gov For example, a study on isoxazole derivatives as farnesoid X receptor (FXR) agonists utilized MD simulations to understand the binding modes and interactions within the receptor's ligand-binding domain. mdpi.com The simulations highlighted the importance of hydrophobic interactions and the formation of salt bridges and hydrogen bonds for stable binding. mdpi.com
Structure-Activity Relationship (SAR) Studies and Predictive Modeling
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, are powerful tools in SAR studies, enabling the prediction of the activity of novel compounds and guiding the design of more potent molecules.
Quantitative Structure-Activity Relationship (QSAR) Methodologies (2D and 3D)
QSAR models are mathematical equations that relate the biological activity of a set of compounds to their physicochemical properties or structural features (descriptors). These models can be two-dimensional (2D-QSAR), using descriptors derived from the 2D structure, or three-dimensional (3D-QSAR), which considers the 3D arrangement of atoms.
Several 3D-QSAR studies have been conducted on isoxazole and related heterocyclic derivatives. For instance, a 3D-QSAR study on isoxazole derivatives as FXR agonists employed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to identify structural features crucial for agonistic activity. mdpi.com The resulting models demonstrated good predictive ability and the generated contour maps indicated that hydrophobicity and electronegativity at specific positions were key for activity. mdpi.com Another study on 1,2-benzisoxazole (B1199462) derivatives with antipsychotic activity also utilized a 3D-QSAR approach to predict their potency against the D2 receptor. oaji.net
These studies demonstrate the utility of QSAR in understanding the SAR of benzisoxazole derivatives and in designing new compounds with improved activity. A similar approach could be applied to a series of this compound derivatives to elucidate the structural requirements for a specific biological activity, such as anticancer or antimicrobial effects. nih.gov
Below is an example of a data table from a 3D-QSAR study on 1,2,4-oxadiazole (B8745197) derivatives, illustrating the statistical parameters used to validate the models.
| Statistical Parameter | Value |
| q² (Cross-validated r²) | 0.6319 |
| r² (Non-cross-validated r²) | 0.9235 |
| F value | 179.0 |
| pred_r² (External validation) | 0.5479 |
This table is an example from a study on related oxadiazole derivatives and showcases the type of data generated in a 3D-QSAR analysis. nih.gov
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific biological target. nih.gov
Pharmacophore models can be generated based on a set of active compounds, even in the absence of a known receptor structure. These models can then be used as 3D queries to screen large compound libraries to identify new potential hits. nih.gov For example, a pharmacophore modeling study on isothiazolidinedione derivatives as PTP1B inhibitors led to the development of a six-point pharmacophore model that was subsequently used to build a predictive 3D-QSAR model. researchgate.net
For this compound and its derivatives, pharmacophore modeling could be employed to identify the key structural features required for a particular biological activity, such as anticancer activity. nih.gov By understanding the essential pharmacophoric features, medicinal chemists can design and synthesize novel derivatives with an enhanced probability of exhibiting the desired biological effect.
Molecular Docking and Protein-Ligand Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein. In the context of this compound and its derivatives, molecular docking studies have been pivotal in elucidating their potential as inhibitors for various enzymes by identifying their binding sites and analyzing the intricate network of intermolecular interactions that stabilize the ligand-protein complex.
Molecular docking simulations have been employed to identify the putative binding sites of benzo[d]isoxazole derivatives within the active sites of several key protein targets. These studies are crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.
For instance, a novel series of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives were investigated as potential α-glucosidase inhibitors. nih.gov Docking studies revealed that these compounds fit within the binding pocket of the α-glucosidase enzyme. The specific location and conformation of the ligands within this site are critical for their inhibitory activity. nih.gov
Similarly, other isoxazole derivatives have been docked into the active sites of different enzymes. Studies on isoxazole-carboxamide derivatives identified their binding pockets within cyclooxygenase (COX) enzymes. nih.gov In another study, isoxazole derivatives were evaluated as inhibitors of carbonic anhydrase (CA), and docking was used to determine their binding orientation within the enzyme's active site, which typically contains a zinc ion crucial for its catalytic activity. researchgate.netnih.gov The active binding sites for these studies were often identified using co-crystallized ligands or known inhibitor binding pockets from structures deposited in the Protein Data Bank (PDB). edu.krd For example, in the study of isoxazole derivatives against carbonic anhydrase, the protein coordinates were retrieved from the PDB (ID: 1AZM). nih.gov
The table below summarizes the identified protein targets and the corresponding PDB IDs used in docking studies of various isoxazole derivatives.
| Derivative Class | Protein Target | PDB ID |
| Benzo[d]isoxazole–triazole hybrids | α-Glucosidase | - |
| Isoxazole-carboxamides | Cyclooxygenase (COX) | - |
| Isoxazole derivatives | Carbonic Anhydrase (CA) | 1AZM nih.gov |
| Pyrano[3,2-d]isoxazole derivatives | GlcN-6-P | - |
| Pyrano[3,2-d]isoxazole derivatives | P38 MAPk | - |
| Isoxazole derivatives | Candida albicans Dihydrofolate reductase | 1AI9 edu.krd |
| Isoxazole derivatives | M. tuberculosis Alpha-sterol demethylase (CYP51) | 1EA1 edu.krd |
The stability of the ligand-protein complex is governed by a variety of intermolecular interactions. Analysis of these interactions provides insights into the binding affinity and specificity of the ligand.
In the case of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives targeting α-glucosidase, specific interactions were key to their potent inhibitory activity. The docking results for the most active compounds showed significant binding scores, indicating strong interactions within the active site. nih.gov
Studies on other isoxazole derivatives have detailed the specific types of interactions. For example, the molecular docking of isoxazole derivatives with carbonic anhydrase revealed key interactions with active site residues. researchgate.net Similarly, the interaction of isoxazole-carboxamide derivatives with COX enzymes highlighted critical hydrogen bonds and hydrophobic interactions that contribute to their inhibitory potential. researchgate.net
The following table details the key intermolecular interactions and binding energies observed in docking studies of various isoxazole derivatives against their respective protein targets.
| Derivative | Protein Target | Key Interacting Residues | Interaction Types | Binding Energy / Score |
| 5-chloro-6-methoxy-benzo[d]isoxazole-triazole derivative (9a) | α-Glucosidase | Not specified | Not specified | -9.2 kcal/mol nih.gov |
| 5-chloro-6-methoxy-benzo[d]isoxazole-triazole derivative (9j) | α-Glucosidase | Not specified | Not specified | -9.4 kcal/mol nih.gov |
| Isoxazole derivative (AC2) | Carbonic Anhydrase | Not specified | Not specified | -13.53 kcal/mol (ΔG bind) researchgate.netnih.gov |
| Isoxazole derivative (AC3) | Carbonic Anhydrase | Not specified | Not specified | -12.49 kcal/mol (ΔG bind) researchgate.netnih.gov |
| Pyrano[3,2-d]isoxazole derivative (3b) | GlcN-6-P | Not specified | Not specified | -7.9 kcal/mol researchgate.net |
| Pyrano[3,2-d]isoxazole derivative (3b) | P38 MAPk | Not specified | Not specified | -6.4 kcal/mol researchgate.net |
| Isoxazole-carboxamide derivative (A13) | COX-1 | Not specified | Hydrogen bonds, Hydrophobic interactions | IC50: 64 nM nih.gov |
| Isoxazole-carboxamide derivative (A13) | COX-2 | Not specified | Hydrogen bonds, Hydrophobic interactions | IC50: 13 nM nih.gov |
Biological Activity and Mechanistic Insights in Vitro Studies and Animal Models, Excluding Clinical Data
Anticancer Activities of Benzo[d]isoxazole and Isoxazole (B147169) Derivatives (In Vitro)
The isoxazole scaffold is a key feature in numerous compounds demonstrating significant anticancer properties. espublisher.com These derivatives employ various mechanisms to combat cancer cells, including inducing apoptosis, inhibiting enzymes like aromatase and topoisomerase, and disrupting tubulin polymerization. nih.gov The versatility of the isoxazole ring allows for the development of novel therapeutic agents with potentially fewer side effects than existing treatments. nih.gov
Cytotoxicity Against Cancer Cell Lines (In Vitro)
Derivatives of benzo[d]isoxazole and isoxazole have demonstrated considerable cytotoxic effects across a wide array of human cancer cell lines. In vitro studies have confirmed the antiproliferative capabilities of these compounds, highlighting their potential as anticancer agents.
For instance, novel synthetic 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives have shown significant antiproliferative activity. nih.gov These compounds were tested against human erythroleukemic K562 cells, as well as glioblastoma U251-MG and temozolomide-resistant T98G cell lines, demonstrating potent effects. nih.gov Similarly, a series of isoxazole-carboxamide derivatives exhibited moderate to potent antiproliferative activities against a panel of cancer cell lines. nih.gov One compound, in particular, was found to be highly active against the B16F1 melanoma cell line. nih.gov
Benzothiazole (B30560) derivatives incorporating an isoxazole ring have also been evaluated for their anticancer activity against cell lines such as Colo205, U937, MCF-7, and A549, with the most promising activity observed against the Colo205 colon cancer cell line. researchgate.net Furthermore, some isoxazole-based chalcones and dihydropyrazoles have shown excellent anticancer activity against the DU-145 prostate cancer cell line. mdpi.com
Below is a table summarizing the cytotoxic activity of various isoxazole derivatives against different cancer cell lines.
| Compound Class | Cell Line | IC50 Value | Reference |
| Isoxazole-Carboxamide | B16F1 (Melanoma) | 0.079 µM | nih.gov |
| Isoxazole-Carboxamide | Colo205 (Colon Adenocarcinoma) | 7.55 - 40.85 µM | nih.gov |
| Isoxazole-Carboxamide | HepG2 (Hepatocellular Carcinoma) | 7.55 - 40.85 µM | nih.gov |
| Isoxazole-Carboxamide | HeLa (Cervical Adenocarcinoma) | 7.55 - 40.85 µM | nih.gov |
| Benzothiazole-Isoxazole | Colo205 (Colon Adenocarcinoma) | 5.04 - 13 µM | researchgate.net |
| Dihydropyrazole-Isoxazole | DU-145 (Prostate Cancer) | 2 - 4 µg/mL | mdpi.com |
| Benzoxazole-based Antagonist | HT-29 (Colorectal Cancer) | Potent | nih.gov |
| Benzoxazole-based Antagonist | HCT116 (Colorectal Cancer) | Potent | nih.gov |
Cell Cycle Arrest Mechanisms (e.g., G2/M Phase Arrest)
A key mechanism through which anticancer compounds exert their effect is by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and preventing cell proliferation. nih.gov Benzo[d]isoxazole and isoxazole derivatives have been shown to induce cell cycle arrest at various phases.
One notable study on a promising benzothiazole derivative, compound 20c, revealed that it induced G2/M cell cycle arrest in the Colo205 cell line. researchgate.net The cell cycle is a tightly regulated process, and arrest at the G2/M checkpoint prevents cells from entering mitosis, effectively halting their division. mdpi.com This arrest is often a prelude to apoptosis if the cellular damage is too severe to be repaired. mdpi.com
In a similar vein, benzoxazole (B165842) derivatives have been found to cause cell-cycle arrest in colorectal cancer models. nih.gov Other related heterocyclic compounds, such as benzimidazole (B57391) derivatives, have also demonstrated the ability to suppress cell cycle progression. nih.govmdpi.com For example, certain benzimidazole-based compounds were found to arrest the cell cycle in the G1, S, and G2 phases in breast cancer (MDA-MB-231), ovarian cancer (SKOV3), and lung cancer (A549) cell lines. mdpi.com The specific phase of arrest can depend on the chemical structure of the compound and the type of cancer cell. mdpi.com
Apoptosis Induction Pathways (e.g., p53 Activation, Mitochondrial-Dependent Apoptosis)
Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. nih.gov A hallmark of many cancers is the ability of cells to evade apoptosis. youtube.com Many anticancer therapies are designed to reactivate these dormant cell death pathways. youtube.com
Isoxazole and its derivatives have been shown to be effective inducers of apoptosis. nih.gov Studies on novel synthetic isoxazole derivatives demonstrated significant pro-apoptotic activity in K562 leukemia cells, inducing both early and late stages of apoptosis. nih.gov This process is often mediated by a family of proteases called caspases, which, once activated, cleave essential cellular proteins, leading to cell death. nih.gov Indeed, some benzoxazole derivatives have been shown to induce a concentration-dependent activation of caspases. nih.gov
A crucial regulator of apoptosis is the p53 tumor suppressor protein. mdpi.com When activated by cellular stress, such as DNA damage, p53 can halt the cell cycle or initiate apoptosis. mdpi.com Research on isoxazole derivatives of N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine has shown that these compounds can lead to a tremendous increase in p53 levels in Colo205 cancer cells. researchgate.net This p53 activation triggers a mitochondrial-dependent apoptotic pathway, one of the primary intrinsic pathways for programmed cell death. researchgate.netnih.gov
Modulation of Key Molecular Targets (e.g., Carbonic Anhydrase Inhibition)
The anticancer effects of benzo[d]isoxazole and isoxazole derivatives can also be attributed to their ability to modulate the activity of specific molecular targets that are crucial for cancer cell survival and proliferation. One such target is the enzyme carbonic anhydrase (CA).
Carbonic anhydrases are a family of enzymes involved in various physiological processes, including pH regulation. nih.gov Certain isoforms, such as CA IX and CA XII, are overexpressed in many solid tumors and contribute to the acidic tumor microenvironment, which promotes tumor growth, invasion, and metastasis. nih.govresearchgate.net Therefore, inhibiting these enzymes is a viable strategy for cancer therapy. nih.gov
Several studies have identified isoxazole derivatives as a new class of CA inhibitors. nih.govresearchgate.net In vitro testing has shown that certain five-membered heterocyclic isoxazole derivatives exhibit significant inhibitory action against carbonic anhydrase. nih.govresearchgate.net For example, compound AC2 from one study showed the most promising inhibitory activity against CA among the tested series. researchgate.net These isoxazole-based inhibitors are thought to bind at the entrance of the active site of the enzyme, blocking its function. nih.gov
Antimicrobial Properties (In Vitro)
In addition to their anticancer potential, isoxazole derivatives have been extensively studied for their antimicrobial properties against a broad range of microorganisms. researchgate.net The isoxazole nucleus is a key component in several clinically used antibiotics, highlighting its importance in the development of new antimicrobial agents. mdpi.com
Antibacterial Activity Spectrum
In vitro studies have demonstrated that isoxazole derivatives possess noteworthy antibacterial effects against both Gram-positive and Gram-negative bacteria. researchgate.net The introduction of different substituents onto the isoxazole ring can significantly influence the compound's antibacterial activity and spectrum. nih.gov
For instance, newly synthesized bis-isoxazole derivatives have shown considerable activity against bacterial growth. imedpub.com Thiourea and urea (B33335) derivatives of 6-fluoro-3-(piperidin-4-yl) benzo[d]isoxazole have demonstrated moderate to noteworthy antibacterial effects against Bacillus subtilis and Staphylococcus aureus. researchgate.net Additionally, novel triazole-isoxazole hybrids have been synthesized and screened for their antibacterial activity. mdpi.com One hybrid compound, in particular, exhibited a remarkable antibacterial response against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa, surpassing the efficacy of standard antibiotics in the study. mdpi.com
The table below summarizes the in vitro antibacterial activity of various isoxazole derivatives.
| Compound Class | Bacterial Strain | Activity/MIC Value | Reference |
| Bis-isoxazole derivative | S. aureus | MIC: 7.5 mg/mL | imedpub.com |
| Bis-isoxazole derivative | B. subtilis | MIC: 6.6 mg/mL | imedpub.com |
| Bis-isoxazole derivative | P. aeruginosa | MIC: 8.9 mg/mL | imedpub.com |
| Bis-isoxazole derivative | S. pyogenes | MIC: 6.1 mg/mL | imedpub.com |
| Triazole-Isoxazole Hybrid | E. coli ATCC 25922 | Inhibition Zone: 36.4 mm | mdpi.com |
| Triazole-Isoxazole Hybrid | P. aeruginosa | Inhibition Zone: 11.25 mm | mdpi.com |
| Thiophene-Isoxazole Derivative | S. aureus | High | nih.gov |
| Thiosemicarbazide-Isoxazoline | M. luteus, S. aureus, S. marcescens, B. cereus | Active | nih.gov |
Insufficient Data Available for 6-Methoxybenzo[d]isoxazole-3-carbonitrile
Following a comprehensive search for scientific literature, it has been determined that there is insufficient publicly available data to generate a detailed article on the specific biological activities of the chemical compound This compound .
The performed searches aimed to retrieve in vitro and animal model data regarding the compound's antifungal efficacy, immunomodulatory effects (both immunosuppressive and immunostimulatory), other significant enzyme inhibitions, and its molecular mechanisms of action, as per the requested outline.
The search results yielded information on the broader classes of "isoxazole" and "benzo[d]isoxazole" derivatives, highlighting a range of biological activities for these families of compounds. For instance, studies on various derivatives have shown:
Antifungal Activity: Certain isoxazole derivatives have demonstrated activity against fungal strains such as Candida albicans and Aspergillus species.
Immunomodulatory Effects: Compounds like leflunomide (B1674699) and other synthetic isoxazole derivatives have been reported to possess immunosuppressive or immunoregulatory properties.
Enzyme Inhibition: Different benzo[d]isoxazole derivatives have been investigated as inhibitors of enzymes including acetylcholinesterase, α-glucosidase, and Hypoxia-Inducible Factor-1α (HIF-1α). For example, a compound containing the 6-methoxybenzo[d]isoxazole (B1603707) core was evaluated as an acetylcholinesterase inhibitor, and chloro-substituted 6-methoxybenzo[d]isoxazole derivatives were studied for α-glucosidase inhibition.
However, none of the retrieved studies provided specific experimental data for This compound . Generating content on its specific biological activities without direct evidence would be speculative and would not meet the required standards of scientific accuracy. Therefore, the requested article cannot be constructed based on the currently available information.
Future Research Directions and Academic Significance
Development of Advanced Synthetic Methodologies for Benzo[d]isoxazole-3-carbonitriles
The synthesis of the benzo[d]isoxazole core is crucial for exploring the potential of its derivatives. Future research continues to focus on developing more efficient, scalable, and environmentally benign synthetic routes.
A key and widely applicable method for forming the isoxazole (B147169) ring is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. wikipedia.orgnih.gov This powerful reaction allows for the construction of the five-membered ring in a highly controlled manner. Another significant strategy involves the reaction of hydroxylamine (B1172632) with 1,3-diketones or propiolic acid derivatives. wikipedia.org
More specific to the benzo[d]isoxazole skeleton, synthetic approaches often start from substituted phenols. For instance, a multi-step synthesis to produce a 5-chloro-6-methoxybenzo[d]isoxazole derivative begins with 4-chlorobenzene-1,3-diol, which undergoes a series of transformations including cyclization with diethyl carbonate and subsequent condensation with hydroxylamine hydrochloride to form the fused isoxazole ring system. nih.gov A different approach involves the treatment of hydroxycoumarin with hydroxylamine to yield benzo[d]isoxazol-3-yl-acetic acid, which serves as a precursor to other functionalized derivatives. google.com
Modern synthetic methods aim to improve upon traditional techniques. Recent developments include copper-catalyzed cascade reactions and electrochemical dehydrogenative cyclization, which offer pathways with improved yields and milder reaction conditions. mdpi.com For example, copper(I)-catalyzed intramolecular N–S bond formation has been used for analogous benzo[d]isothiazoles, suggesting potential crossover application for isoxazole synthesis. mdpi.com
Table 1: Selected Synthetic Methodologies for Isoxazole and Benzo[d]isoxazole Scaffolds
| Method | Starting Materials | Key Reagents/Conditions | Product Type | Reference |
| 1,3-Dipolar Cycloaddition | Nitrile Oxides, Alkynes | Varies (e.g., base, copper catalysts) | Substituted Isoxazoles | wikipedia.orgnih.govnih.gov |
| Condensation | 1,3-Diketones, Hydroxylamine | Varies | Substituted Isoxazoles | wikipedia.org |
| Multi-step Cyclization | Substituted Phenols (e.g., 1-(5-chloro-2,4-dihydroxyphenyl)ethanone) | Hydroxylamine hydrochloride, Sodium ethoxide | Functionalized Benzo[d]isoxazoles | nih.gov |
| Electrochemical Cyclization | 2-Mercaptobenzamides (analogue) | Constant-current electrolysis | Benzo[d]isothiazol-3(2H)-ones (analogue) | mdpi.com |
| Copper-Catalyzed Cascade | 2-Halobenzamides, Sulfur source (analogue) | CuCl, Base | Benzo[d]isothiazol-3(2H)-ones (analogue) | mdpi.com |
High-Throughput Screening and Lead Optimization in Drug Discovery (Pre-clinical, In Vitro)
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries against biological targets. acs.org This process transforms initial "hits" into optimized "lead" compounds suitable for further development. wikipedia.org For the benzo[d]isoxazole class, HTS is instrumental in identifying initial candidates from combinatorial libraries, which are then refined through a process of lead optimization.
During lead optimization, medicinal chemists systematically modify the structure of the hit compound to improve key properties. This iterative cycle focuses on enhancing potency, selectivity, and pharmacokinetic parameters (Absorption, Distribution, Metabolism, and Excretion - ADME) while minimizing toxicity.
For example, structure-activity relationship (SAR) studies on a series of 3-amino-benzo[d]isoxazoles identified compounds that potently inhibit both the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families. Optimization of this series led to the discovery of orally bioavailable compounds with promising pharmacokinetic profiles and in vivo efficacy in tumor growth models. researchgate.net Similarly, optimization of benzo[d]isoxazole derivatives as inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins resulted in compounds with nanomolar binding affinities and therapeutic effects in a prostate cancer xenograft model. worldscientific.com
Exploration of Novel Biological Targets and Therapeutic Areas (In Vitro/Animal Models)
The benzo[d]isoxazole scaffold has proven to be a versatile template for targeting a wide range of biological molecules, leading to potential therapies in diverse disease areas. The exploration of novel targets for these compounds is a significant area of future research, often involving in vitro assays and subsequent validation in animal models.
Key Therapeutic Areas and Biological Targets:
Oncology: Benzo[d]isoxazole derivatives have been extensively investigated as anti-cancer agents. One key area involves the inhibition of receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, which are crucial for tumor angiogenesis and growth. researchgate.net Another prominent target is the BET family of proteins, particularly BRD4, which are epigenetic readers involved in regulating the expression of oncogenes like MYC. Inhibitors from this class have shown potent activity against castration-resistant prostate cancer (CRPC). worldscientific.com Furthermore, related isoxazole derivatives have been shown to activate the p53 tumor suppressor pathway, inducing cell cycle arrest and apoptosis in colon cancer cell lines. nih.gov
Central Nervous System (CNS) Disorders: The benzo[d]isoxazole core is central to the anticonvulsant drug zonisamide. google.comwikipedia.org Research continues to explore new derivatives for anticonvulsant activity. Studies have identified 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2,5-diones that are more potent and less neurotoxic than existing antiepileptic drugs in preclinical models. sigmaaldrich.com
Infectious Diseases: The scaffold has shown promise in developing new antibacterial agents. For example, a series of benzisoxazoles with N-linked oxazolidinone substituents demonstrated potent activity against Gram-positive bacteria, including efficacy in an in vivo Staphylococcus aureus infection model. nih.gov
Table 2: Investigated Biological Targets and Therapeutic Areas for Benzo[d]isoxazole Derivatives
| Therapeutic Area | Biological Target(s) | Model System(s) | Finding | Reference |
| Oncology | VEGFR, PDGFR | In vitro kinase assays, In vivo tumor models | Potent, orally bioavailable inhibitors of RTKs with anti-tumor efficacy. | researchgate.net |
| Oncology | BET Family Proteins (BRD4) | In vitro binding assays, Cell-based assays, Mouse xenograft models | Selective inhibitors with therapeutic effects in castration-resistant prostate cancer models. | worldscientific.com |
| Oncology | p53 Pathway | Colo205 human colon cancer cell line (In vitro) | Induction of G2/M cell cycle arrest and apoptosis via p53 activation. | nih.gov |
| CNS Disorders | Not specified (Anticonvulsant) | Mouse MES and scPTZ seizure models, Rat oral administration | Identification of potent anticonvulsant agents with low neurotoxicity. | sigmaaldrich.com |
| Infectious Disease | Bacterial Type II Topoisomerase | In vitro antibacterial assays, S. aureus infection model (In vivo) | Potent activity against Gram-positive bacteria. | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design and optimization of novel therapeutic compounds. wikipedia.org These computational tools are particularly suited for the benzo[d]isoxazole class, where vast chemical space can be explored virtually to identify promising candidates.
High-throughput computational screening (HTCS) leverages advanced algorithms and molecular simulations to rapidly assess millions of virtual compounds, significantly reducing the time and cost of early-stage discovery. nih.gov ML models, such as those for Quantitative Structure-Activity Relationship (QSAR), can predict the biological activity and physicochemical properties of new benzo[d]isoxazole derivatives before they are synthesized. nih.gov
More advanced techniques like deep reinforcement learning are being developed to generate novel molecular structures tailored to bind to a specific biological target with high affinity. nih.gov These methods can learn from existing data to understand the complex relationships between a compound's structure and its activity, guiding the design of more effective and selective drugs. nih.gov By integrating AI and ML, researchers can more efficiently navigate the chemical space around the benzo[d]isoxazole scaffold to predict binding affinities, optimize ADME properties, and identify the most promising candidates for synthesis and preclinical testing. nih.govnih.gov
Role in Materials Science and Functional Molecule Development
Beyond its established role in medicinal chemistry, the benzo[d]isoxazole scaffold is emerging as a valuable component in the development of functional materials. nih.gov The inherent aromaticity and electronic properties of the fused ring system make it an attractive building block for applications in organic electronics and optics.
Theoretical studies using density functional theory (DFT) have investigated the optoelectronic and charge transport properties of isoxazole derivatives. worldscientific.com These studies suggest that certain derivatives could be effective hole transport materials, a critical component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. worldscientific.com The potential for high hole mobility is a key finding driving this area of research. worldscientific.com
Furthermore, research has explored the use of isoxazole derivatives in creating liquid crystals and polymers for use as organic semiconductors. researchgate.net By modifying the π-conjugated system through chemical reactions, researchers can tune the electronic and self-assembly properties of these molecules. researchgate.net The investigation of isoxazole derivatives for nonlinear optical (NLO) applications is another promising frontier, with calculations showing that some structures possess hyperpolarizability values significantly larger than standard reference materials, indicating their potential for use in advanced optical devices. worldscientific.com
Contribution to Heterocyclic Chemistry Principles and Theory
The study of benzo[d]isoxazole-3-carbonitriles contributes significantly to the fundamental principles of heterocyclic chemistry. The weak N-O bond inherent to the isoxazole ring makes it susceptible to cleavage and rearrangement under certain conditions, such as photolysis, providing a platform for studying reaction mechanisms and reactive intermediates. wikipedia.orgnih.gov
Detailed kinetic investigations into the reactivity of the benzo[d]isoxazole ring system provide valuable data on its electrophilic nature. For example, studies on 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile have precisely measured its electrophilicity, ranking it within the range of highly electron-deficient aromatic systems. mdpi.com Such studies reveal that the ring can readily undergo sigma-complexation and is susceptible to nucleophilic attack at multiple sites, including both the benzene (B151609) ring and the carbon of the cyano group. mdpi.com This multifaceted reactivity highlights the complex electronic interplay within the fused heterocyclic system and provides a deeper understanding of SNAr (Nucleophilic Aromatic Substitution) reactions involving electron-deficient heterocycles. mdpi.com The development of novel synthetic routes, such as multicomponent reactions and transition-metal-catalyzed cyclizations, further expands the toolkit of heterocyclic chemistry and provides new insights into bond-forming strategies. mdpi.com
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 6-Methoxybenzo[d]isoxazole-3-carbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves halogenation or nitrile-introducing reactions. For example, oxidation under acidic conditions (e.g., KMnO₄ or CrO₃) or reduction using LiAlH₄ in anhydrous ether can yield intermediates critical for constructing the isoxazole ring . Key factors affecting yield include temperature control (e.g., reflux conditions), solvent polarity, and catalyst selection. Purification often employs column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane mixtures) to isolate the target compound.
Q. What analytical techniques are recommended for confirming the purity and identity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., acetonitrile/water mobile phases) is standard for purity assessment . Structural confirmation requires a combination of NMR (¹H/¹³C), IR (to identify nitrile stretches ~2200 cm⁻¹), and high-resolution mass spectrometry (HRMS). For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural resolution .
Q. How should this compound be safely stored and handled in laboratory settings?
- Methodological Answer : Store in tightly sealed containers under inert gas (e.g., argon) in a dry, ventilated environment to prevent moisture absorption or decomposition. Use chemically resistant gloves (e.g., nitrile) and lab coats during handling. Avoid inhalation by working in fume hoods, and clean spills with non-reactive adsorbents (e.g., vermiculite) followed by ethanol rinses .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data (e.g., competing substitution vs. addition reactions)?
- Methodological Answer : Discrepancies may arise from solvent polarity or temperature effects. For instance, nucleophilic substitution dominates in polar aprotic solvents (e.g., DMF), while addition reactions are favored in protic media (e.g., methanol). Controlled experiments using kinetic monitoring (e.g., in situ IR or HPLC) under varying conditions can clarify mechanistic pathways . Computational modeling (DFT) further aids in predicting reactive sites and transition states .
Q. What strategies are effective for optimizing regioselectivity in functionalizing the isoxazole ring?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Electrophilic substitutions at the 5-position are favored due to the electron-withdrawing nitrile group. Directed metalation (e.g., using LDA or Grignard reagents) or transition-metal catalysis (e.g., Pd-mediated cross-coupling) can enhance selectivity. Solvent-free microwave-assisted reactions may also reduce side products .
Q. How can environmental toxicity and degradation pathways of this compound be assessed, given limited ecological data?
- Methodological Answer : Preliminary ecotoxicity can be evaluated via Daphnia magna acute toxicity assays or algal growth inhibition tests. Degradation studies should employ advanced oxidation processes (AOPs, e.g., UV/H₂O₂) followed by LC-MS to identify breakdown products. Soil mobility can be modeled using OECD guideline 121 (column leaching tests) .
Q. What computational approaches are suitable for studying its reactivity in silico?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) predict electronic properties, Fukui indices for nucleophilic/electrophilic sites, and reaction energetics. Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) model solvation effects. Software like Gaussian or ORCA is recommended for these studies .
Data Interpretation and Experimental Design
Q. How should researchers design experiments to investigate the compound’s stability under varying pH conditions?
- Methodological Answer : Prepare buffered solutions (pH 1–13) and incubate the compound at 25–60°C. Monitor degradation via HPLC at timed intervals. Activation energy (Eₐ) can be derived using the Arrhenius equation. Stability-indicating methods (e.g., forced degradation under acidic/alkaline/oxidative stress) validate analytical robustness .
Q. What methodologies are recommended for detecting trace impurities in scaled-up syntheses?
- Methodological Answer : Use LC-MS/MS with electrospray ionization (ESI) in positive/negative ion modes for high sensitivity. Impurity profiling should reference pharmacopeial guidelines (e.g., ICH Q3A). Preparative TLC or recrystallization in ethanol/water mixtures can isolate impurities for structural elucidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
